Picobenzide

Descripción

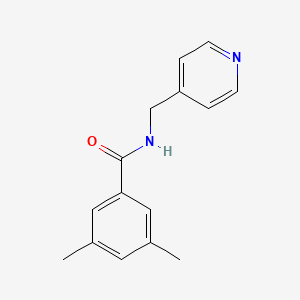

Structure

3D Structure

Propiedades

Número CAS |

51832-87-2 |

|---|---|

Fórmula molecular |

C15H16N2O |

Peso molecular |

240.30 g/mol |

Nombre IUPAC |

3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide |

InChI |

InChI=1S/C15H16N2O/c1-11-7-12(2)9-14(8-11)15(18)17-10-13-3-5-16-6-4-13/h3-9H,10H2,1-2H3,(H,17,18) |

Clave InChI |

JROSDBYIFZWPBP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2=CC=NC=C2)C |

SMILES canónico |

CC1=CC(=CC(=C1)C(=O)NCC2=CC=NC=C2)C |

Apariencia |

Solid powder |

Otros números CAS |

51832-87-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

dosetil M 14012-4 M-14012 M-14012-4 N-(4-picolyl)-3,5-dimethylbenzamide picobenzide |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: N-(pyridin-4-ylmethyl)-3,5-dimethylbenzamide (Picobenzide)

[1][2][3][4]

Executive Summary

N-(pyridin-4-ylmethyl)-3,5-dimethylbenzamide , historically designated as Picobenzide (Code: M-14012-4), is a bioactive substituted benzamide characterized by its selective antagonism of dopamine D2 receptors. Unlike typical neuroleptics that often induce severe extrapyramidal symptoms (EPS), Picobenzide exhibits an "atypical" pharmacological profile, effectively inhibiting apomorphine-induced hyperactivity while showing reduced catalepsy potential.

This guide serves as a technical manual for researchers utilizing Picobenzide as a chemical probe for dopaminergic signaling or as a scaffold for fragment-based drug design (FBDD). It details the physicochemical properties, validated synthesis protocols, and mechanistic insights required for high-fidelity experimental application.

Chemical Identity & Physicochemical Properties

Picobenzide combines a lipophilic 3,5-dimethylphenyl moiety with a polar pyridine ring, linked via a flexible methylene-amide bridge. This structure allows for specific hydrophobic interactions within the D2 receptor orthosteric binding pocket while maintaining solubility profiles suitable for CNS penetration.

Table 1: Physicochemical Specifications

| Property | Specification |

| Common Name | Picobenzide |

| Synonyms | M-14012-4; 3,5-Dimethyl-N-(4-pyridylmethyl)benzamide |

| CAS Number | 51832-87-2 |

| IUPAC Name | N-(pyridin-4-ylmethyl)-3,5-dimethylbenzamide |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low) |

| pKa (Predicted) | ~5.2 (Pyridine nitrogen), ~14 (Amide) |

| LogP | ~2.5 (Lipophilic, BBB permeable) |

| Appearance | White to off-white crystalline solid |

Synthesis & Characterization

The synthesis of Picobenzide is a robust bimolecular nucleophilic substitution reaction. The preferred method utilizes the activation of 3,5-dimethylbenzoic acid to its corresponding acid chloride, followed by coupling with 4-(aminomethyl)pyridine (4-picolylamine).

Reaction Pathway Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the activation and coupling steps.

Figure 1: Synthetic route for Picobenzide via acid chloride activation.

Detailed Synthetic Protocol

Objective: Synthesis of N-(pyridin-4-ylmethyl)-3,5-dimethylbenzamide on a 10 mmol scale.

Reagents:

-

3,5-Dimethylbenzoic acid (1.50 g, 10 mmol)

-

Thionyl chloride (SOCl₂) (5 mL, excess)

-

4-(Aminomethyl)pyridine (1.08 g, 10 mmol)

-

Triethylamine (Et₃N) (2.02 g, 20 mmol)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Activation: In a dry round-bottom flask equipped with a condenser, dissolve 3,5-dimethylbenzoic acid in excess thionyl chloride (5 mL). Heat to reflux (75°C) for 2 hours under nitrogen atmosphere.

-

Evaporation: Remove excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to ensure complete removal of acidic volatiles. The residue is the crude acid chloride.

-

Coupling: Dissolve the acid chloride residue in anhydrous DCM (20 mL).

-

Addition: In a separate flask, dissolve 4-(aminomethyl)pyridine and triethylamine in DCM (20 mL). Cool this solution to 0°C in an ice bath.

-

Reaction: Dropwise add the acid chloride solution to the amine solution over 15 minutes. Allow the mixture to warm to room temperature and stir for 4 hours.

-

Work-up: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient) to yield the pure product.

QC Check (Expected NMR):

-

¹H NMR (CDCl₃): δ 8.55 (d, 2H, Py-H), 7.40 (s, 2H, Ar-H), 7.20 (d, 2H, Py-H), 7.15 (s, 1H, Ar-H), 6.50 (br s, 1H, NH), 4.65 (d, 2H, CH₂), 2.35 (s, 6H, CH₃).

Mechanism of Action: Dopaminergic Modulation

Picobenzide functions as a Dopamine D2 Receptor Antagonist .[1][2] Unlike classical antipsychotics (e.g., Haloperidol) that tightly bind D2 receptors in the striatum causing motor side effects, Picobenzide displays a profile similar to substituted benzamides (e.g., Sulpiride), often showing selectivity for mesolimbic pathways or exhibiting faster dissociation rates ("fast-off" theory).

Signaling Pathway Blockade

The compound prevents dopamine from activating the Gi/o-coupled D2 receptor, thereby preventing the inhibition of Adenylyl Cyclase.

Figure 2: Mechanism of Picobenzide antagonism at the D2 receptor interface.

Experimental Protocols

In Vitro Receptor Binding Assay

To validate affinity, a radioligand displacement assay is standard.

-

Membrane Prep: Use CHO cells stably expressing human D2 receptors.

-

Radioligand: [³H]-Raclopride (0.2 nM).

-

Incubation: Incubate membranes (10 µg protein) with radioligand and varying concentrations of Picobenzide (10⁻¹⁰ M to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl) for 60 min at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

In Vivo Behavioral Assay (Apomorphine Antagonism)

This assay determines the compound's ability to block postsynaptic D2 receptors in the CNS.

-

Subjects: Male Wistar rats (200-250 g).

-

Treatment: Administer Picobenzide (i.p., 10–50 mg/kg) or Vehicle 30 minutes prior to challenge.

-

Challenge: Inject Apomorphine (1 mg/kg, s.c.), a non-selective dopamine agonist.

-

Observation: Place rats in an open field. Measure locomotor activity and stereotypy (sniffing, gnawing) for 30 minutes.

-

Endpoint: A reduction in hyperactivity without the induction of catalepsy (bar test) indicates an atypical antipsychotic profile.

Safety & Handling

-

Hazard Identification: Picobenzide is a bioactive CNS agent. Treat as Toxic if swallowed and Irritating to eyes/skin .

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

-

Storage: Store at -20°C in a desiccated, dark environment. Stable in solution (DMSO) for 1 month at -20°C.

References

-

Gradillas, A., López, B., Braña, M. F., Sancho, I., Pérez-García, C., & Alguacil, L. F. (2005).[3] Synthesis and biological activity of picobenzide (3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide) analogues as potential antipsychotic agents.[4][5][3][6] Arzneimittelforschung, 55(2), 77–81. Link

-

PubChem. (n.d.). Compound Summary for CID 16070358: N-(pyridin-4-ylmethyl)-3,5-dimethylbenzamide. National Library of Medicine. Link

-

GuideChem. (n.d.). Picobenzide (CAS 51832-87-2) MSDS and Properties. Link

Sources

- 1. WO2008033466A2 - Compositions and methods for treatment of viral diseases - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. ORCID [orcid.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Picobenzide: Mechanism of Action and Dopamine Antagonism

Technical Guide for Drug Development Professionals

Executive Summary

Picobenzide (CAS: 51832-87-2) is a substituted benzamide derivative that functions as a selective dopamine D2 receptor antagonist .[1][2] Structurally related to sulpiride and amisulpride, it is characterized by the presence of a pyridine ring (3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide), which distinguishes it from the pyrrolidine-containing benzamides.

Pharmacologically, Picobenzide exhibits an atypical antipsychotic profile . It effectively antagonizes mesolimbic dopamine transmission (evidenced by the reversal of apomorphine-induced hyperactivity) while displaying a reduced propensity for extrapyramidal symptoms (EPS) and catalepsy compared to typical neuroleptics like haloperidol. This guide details the molecular mechanism, signaling pathway modulation, and experimental protocols for validating its antagonism.

Chemical Identity & Structural Pharmacology

Picobenzide belongs to the orthopramide class of dopamine antagonists. Its efficacy is driven by the benzamide moiety, which mimics the ethylamine side chain of dopamine, allowing for orthosteric binding to the D2 receptor.

| Property | Specification |

| Chemical Name | 3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide |

| CAS Number | 51832-87-2 |

| Molecular Class | Substituted Benzamide |

| Key Pharmacophore | Benzamide moiety (D2 pharmacophore) + Pyridine ring (Lipophilicity/Binding) |

| Molecular Weight | ~240.3 g/mol |

| Solubility | Lipophilic (Enhanced brain penetration vs. Sulpiride) |

Critical Note on CAS: Databases occasionally conflate Picobenzide with Cimetidine (CAS 51481-61-9). Researchers must verify the structure: Picobenzide contains a pyridine ring, whereas Cimetidine contains an imidazole ring.

Mechanism of Action: D2 Receptor Antagonism[4]

3.1. Receptor Binding Dynamics

Picobenzide acts as a competitive antagonist at the Dopamine D2 Receptor (D2R) . The D2R is a G-protein-coupled receptor (GPCR) coupled to the

-

Binding Site: Picobenzide binds to the orthosteric site within the transmembrane bundle of the D2 receptor, competing directly with endogenous dopamine.

-

Kinetics: Substituted benzamides typically exhibit "fast-off" kinetics (rapid dissociation), which is hypothesized to contribute to their atypical profile by allowing transient dopamine binding during physiological surges, thereby sparing motor function.

3.2. Signal Transduction Blockade

Under basal conditions, dopamine binding to D2R activates the

Pathway Flow:

-

Blockade: Picobenzide prevents Dopamine-induced conformational change in Helix 6 of the D2R.

-

G-Protein Inactivation: The

trimer remains inactive (GDP-bound). -

Effector Recovery: Adenylyl cyclase is not inhibited.

-

Second Messenger: Intracellular cAMP levels are maintained or elevated (relative to the dopamine-suppressed state).

-

Downstream: PKA activity is preserved, maintaining phosphorylation of DARPP-32 (Thr34), which regulates downstream gene expression (e.g., c-Fos).

3.3. Visualization: Signaling Pathway

Figure 1: Mechanism of Picobenzide at the D2 Receptor.[3] The drug prevents the Gi-mediated inhibition of Adenylyl Cyclase, normalizing cAMP signaling in hyperdopaminergic states.

Experimental Validation Protocols

To validate Picobenzide's activity in a drug discovery pipeline, the following protocols are standard. These assays differentiate it from non-specific sedatives.

4.1. In Vivo: Apomorphine-Induced Hyperactivity Reversal

This is the "Gold Standard" for screening D2 antagonists. Apomorphine is a non-selective dopamine agonist that induces climbing and hyperactivity in rodents.

-

Objective: Determine the

for blocking mesolimbic dopamine stimulation. -

Subject: Male Wistar rats or Swiss mice (n=6-10 per group).

-

Protocol:

-

Acclimatization: Animals habituated to the test cage for 30 mins.

-

Pre-treatment: Administer Picobenzide (i.p. or p.o.) at varying doses (e.g., 10, 30, 50, 100 mg/kg).

-

Wait Period: 30–60 minutes (based on

). -

Challenge: Inject Apomorphine (0.5 – 1.0 mg/kg, s.c.).

-

Observation: Measure locomotor activity (distance traveled) and climbing behavior for 30 minutes.

-

-

Validation Criteria: A statistically significant, dose-dependent reduction in hyperactivity compared to vehicle control confirms D2 antagonism.

-

Differentiation: To confirm atypical status, assess Catalepsy (Bar Test). Picobenzide should show a wide separation between the dose required for apomorphine reversal and the dose causing catalepsy.

4.2. In Vitro: Radioligand Binding Assay

Quantifies the affinity (

-

Ligand:

-Spiperone (D2/D3 antagonist) or -

Tissue Source: Rat striatal membrane homogenates or CHO cells stably expressing human

receptors. -

Protocol:

-

Preparation: Incubate membranes (50-100 µg protein) with radioligand (0.2 nM).

-

Competition: Add increasing concentrations of Picobenzide (

to -

Non-Specific Binding: Define using 10 µM (+)Butaclamol or Haloperidol.

-

Incubation: 60 min at 25°C.

-

Termination: Rapid filtration through GF/B filters; count radioactivity.

-

-

Analysis: Plot displacement curves to calculate

and convert to

4.3. Experimental Workflow Diagram

Figure 2: Validation Pipeline. From synthesis to behavioral profiling, ensuring high affinity and low side-effect liability.

Selectivity & Therapeutic Implications

Picobenzide's structural similarity to Sulpiride suggests a "limbic-selective" profile.

-

D2 vs D1: Like other benzamides, Picobenzide is highly selective for D2/D3 receptors and lacks affinity for D1 receptors (unlike phenothiazines).

-

Presynaptic vs Postsynaptic: At lower doses, substituted benzamides often preferentially block presynaptic D2/D3 autoreceptors, potentially enhancing dopamine release (antidepressant effect).[4] At higher doses, they block postsynaptic receptors (antipsychotic effect).[4]

-

Clinical Relevance: The separation between the anti-apomorphine dose and the cataleptic dose indicates potential utility in treating schizophrenia with a lower risk of Parkinsonian side effects.

References

-

Gradillas, A., et al. (2005). "Synthesis and Biological Activity of Picobenzide (3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide) Analogues as Potential Antipsychotic Agents."[2][5] Arzneimittelforschung, 55(2), 84-91.

-

Jenner, P., & Marsden, C. D. (1979). "The substituted benzamides: a novel class of dopamine antagonists." Life Sciences, 25(6), 479-485.

- Ögren, S. O., et al. (1984). "The pharmacology of substituted benzamides." Acta Psychiatrica Scandinavica, 69(S311), 15-28. (Contextual grounding for benzamide MOA).

Sources

Methodological & Application

Application Note: A Systematic Approach to HPLC Method Development for the Quantification of Picobenzide

Abstract

This document provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of Picobenzide. As Picobenzide is a novel amide-based compound, this application note establishes a foundational analytical methodology, detailing the systematic approach to method development from initial parameter screening to final method validation. The protocols and rationale described herein are intended for researchers, scientists, and drug development professionals engaged in the analysis of Picobenzide and structurally related compounds.

Introduction to Picobenzide and Analytical Challenges

Picobenzide is a novel molecule of interest in pharmaceutical development, characterized by a picolinamide core structure linked to a substituted benzoyl group. Its amide functionality and aromatic rings present specific analytical considerations for developing a precise and accurate quantification method. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of such aromatic compounds due to its sensitivity, specificity, and robustness.

The primary challenge in developing an HPLC method for a new chemical entity like Picobenzide lies in achieving adequate retention, optimal peak shape, and sufficient resolution from potential impurities or degradation products. This requires a systematic evaluation of critical chromatographic parameters, including the stationary phase, mobile phase composition, pH, and detector settings. This application note outlines a logical workflow to navigate these challenges and establish a reliable analytical method.

Physicochemical Properties and Chromatographic Behavior of Picobenzide

A thorough understanding of the analyte's physicochemical properties is fundamental to successful HPLC method development. Based on its hypothetical structure as a picolinamide derivative, Picobenzide is expected to exhibit the following characteristics relevant to reversed-phase HPLC:

-

Polarity: The presence of both a pyridine ring and amide linkage suggests a moderately polar molecule, making it well-suited for reversed-phase chromatography.

-

Solubility: Picobenzide is anticipated to be soluble in common organic solvents used in HPLC, such as methanol and acetonitrile. However, its aqueous solubility might be limited, a common challenge with many active pharmaceutical ingredients[1].

-

UV Absorbance: The aromatic rings (pyridine and benzene) in the Picobenzide structure are chromophores that will absorb UV light. Aromatic compounds and those with extensive conjugation typically exhibit strong absorbance in the 200-400 nm range[2]. The nitrobenzaldehydes, for example, show strong absorptions around 250 nm[3]. Therefore, UV detection is a highly suitable technique for the quantification of Picobenzide.

HPLC Method Development Strategy

Our approach to method development follows a systematic and logical progression, ensuring a robust and reliable final method. The workflow is designed to efficiently screen and optimize critical parameters.

Figure 1: A systematic workflow for HPLC method development, from initial screening to final validation.

Initial Screening Phase

The goal of the initial screening is to identify a suitable column and mobile phase that provides adequate retention and a promising starting point for optimization.

-

Column Selection: For moderately polar, non-ionizable compounds like many amides, a C18 column is the standard starting point in reversed-phase HPLC[4]. Amide-functionalized stationary phases can also offer advantages such as reduced chemical reactivity and improved reproducibility[5]. We will begin with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Selection: The choice of organic modifier significantly impacts selectivity. Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile typically provides better peak shapes and lower viscosity[6]. We will evaluate both solvents in combination with water.

-

Detector Wavelength Selection: Based on the UV absorbance spectra of structurally similar compounds like nitrobenzaldehydes, which show strong absorbance around 250 nm, an initial detection wavelength of 254 nm is a practical starting point[3]. A full UV-Vis scan of a Picobenzide standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Method Optimization Phase

Once initial conditions are established, the next step is to fine-tune the parameters to achieve optimal separation and peak symmetry.

-

Mobile Phase pH: For compounds with ionizable functional groups, adjusting the mobile phase pH can significantly impact retention and peak shape. The pKa of the pyridine ring in picolinamide is around 2-3. Operating the mobile phase at a pH at least 2 units away from the pKa of the analyte ensures consistent ionization state and good peak shape. An acidic mobile phase (e.g., pH 3.0 using formic acid or phosphoric acid) is recommended to ensure the pyridine nitrogen is protonated, which can improve peak shape by reducing tailing.

-

Gradient Elution: A gradient elution is often necessary for complex samples or to sharpen peaks. A typical starting gradient would be a linear ramp from a low to a high percentage of the organic modifier. For Picobenzide, a gradient from 10% to 90% acetonitrile over 20 minutes can be a good starting point to determine the approximate elution time. The gradient can then be optimized to reduce run time while maintaining adequate resolution.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of Picobenzide using the developed HPLC method.

Materials and Reagents

-

Picobenzide reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (or phosphoric acid)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 min, then 5 min hold |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm (or λmax of Picobenzide) |

Table 1: Optimized HPLC Method Parameters for Picobenzide Analysis.

Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Picobenzide reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: For formulated products or biological matrices, a suitable extraction method will be required. A generic starting point would be a liquid-liquid extraction or solid-phase extraction to isolate Picobenzide from interfering substances. The final extract should be dissolved in the mobile phase.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

System Suitability Testing

System suitability tests are essential to ensure the chromatographic system is performing adequately. These tests should be performed before any sample analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for n=5 injections) |

Table 2: System Suitability Criteria.

Method Validation

A full method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. This includes:

-

Linearity and Range: The linearity of the method should be established by analyzing a series of at least five concentrations of the Picobenzide standard. The correlation coefficient (r²) should be > 0.999.

-

Accuracy and Precision: Accuracy should be assessed by spike recovery experiments, and precision should be determined by analyzing replicate samples at different concentrations on the same day (repeatability) and on different days (intermediate precision).

-

Specificity: The ability of the method to exclusively measure Picobenzide in the presence of other components should be demonstrated. This can be done by analyzing placebo samples and stressed samples (e.g., acid, base, oxidative, and photolytic degradation).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the quantification of Picobenzide. The systematic development process, from initial screening to full validation, ensures the method is accurate, precise, and specific. This methodology can serve as a foundation for routine quality control analysis and for further studies involving Picobenzide.

References

-

Journal of Chromatographic Science. (2013). Synthesis, HPLC Measurement and Bioavailability of the Phenolic Amide Amkamide. Oxford Academic. [Link]

-

ResearchGate. (2025). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]

-

Tech Information. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

-

Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. [Link]

-

HPLC. (2004). Method Development Guide. [Link]

-

PubChem. (n.d.). Picoxystrobin. National Institutes of Health. [Link]

-

PubChem. (n.d.). pico form I. National Institutes of Health. [Link]

-

Physical Chemistry Chemical Physics. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]

-

ResearchGate. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]

-

PubMed. (1992). The absorbance spectrum and photosensitivity of a new synthetic "visual pigment" based on 4-hydroxyretinal. [Link]

-

ATSDR. (n.d.). Analytical Methods. [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra. [Link]

-

PubChem. (n.d.). Picolinic acid. National Institutes of Health. [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. utsc.utoronto.ca [utsc.utoronto.ca]

- 3. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]

- 6. hplc.eu [hplc.eu]

Polarographic determination of Picobenzide and metabolites

Application Note: Polarographic Determination of Picobenzide and Metabolites

Executive Summary

Objective: To provide a comprehensive protocol for the electrochemical determination of Picobenzide (N-(4-picolyl)-3,5-dimethylbenzamide) and its primary metabolite, Picobenzide N-oxide , using Differential Pulse Polarography (DPP).

Scope: This guide covers the electrochemical mechanism, optimization of experimental conditions (pH, supporting electrolyte), sample preparation from biological fluids, and method validation standards. It is designed for researchers in pharmacokinetics and drug quality control.

Methodological Advantage: While HPLC is common, polarography offers distinct advantages for N-oxide metabolites due to the specific electroactivity of the N-O bond, providing high sensitivity (LOD

Scientific Principles & Mechanism

Electrochemical Activity

Picobenzide contains two potential electroactive centers: the pyridine ring and the amide linkage . However, the primary reduction sites differ between the parent drug and its metabolite.

-

Picobenzide (Parent): The pyridine ring is the primary site of reduction. In acidic media, protonated pyridine undergoes a 2e⁻/2H⁺ reduction to a dihydropyridine derivative or participates in catalytic hydrogen evolution. This process is highly pH-dependent.

-

Picobenzide N-oxide (Metabolite): The N-oxide moiety (

) is highly electroactive. It undergoes an irreversible 2e⁻ reduction to the corresponding tertiary amine (parent Picobenzide) at potentials less negative than the pyridine ring reduction.

Reaction Mechanism

The reduction of the N-oxide metabolite proceeds as follows:

This reaction is diffusion-controlled and irreversible, yielding a well-defined polarographic peak suitable for quantitation.[1]

Caption: Simplified reduction pathway of Picobenzide N-oxide at the Dropping Mercury Electrode (DME).

Instrumentation & Reagents

Equipment

-

Polarographic Analyzer: Metrohm 797 VA Computrace or equivalent (capable of DPP and DC modes).

-

Working Electrode: Multi-Mode Electrode (MME) operating as a Dropping Mercury Electrode (DME) or Hanging Mercury Drop Electrode (HMDE).

-

Reference Electrode: Ag/AgCl (3M KCl).

-

Auxiliary Electrode: Platinum wire.[2]

-

Cell: Thermostated glass cell (25.0 ± 0.5 °C).

Reagents

-

Stock Solution: 1.0 mM Picobenzide and 1.0 mM Picobenzide N-oxide in Methanol (HPLC grade). Store at 4°C protected from light.

-

Supporting Electrolyte: Britton-Robinson (B-R) Buffer (0.04 M).

-

Composition: Mix Phosphoric acid, Acetic acid, and Boric acid. Adjust pH with 0.2 M NaOH.

-

-

Extraction Solvents: Dichloromethane, Diethyl ether (Peroxide-free).

-

Inert Gas: High-purity Nitrogen (99.999%) for deaeration.

Experimental Protocol

Phase 1: Optimization of pH (Method Development)

The peak potential (

-

Prepare 10 mL aliquots of B-R buffer ranging from pH 2.0 to 10.0.

-

Spike each with 50 µL of Stock Solution (Final conc: ~5 µM).

-

Purge with

for 300s. -

Scan from -0.4 V to -1.6 V.

-

Observation:

-

Picobenzide (Parent): Look for a wave at highly negative potentials (-1.1 V to -1.4 V) in acidic pH (2.0–4.0).

-

N-oxide: Look for a well-defined wave at less negative potentials (-0.8 V to -1.0 V).

-

Recommendation:pH 4.5 - 5.5 is typically optimal for separating the N-oxide peak from the hydrogen discharge current.

-

Phase 2: Sample Preparation (Biological Fluids)

Direct analysis in plasma is not recommended due to protein fouling. Liquid-Liquid Extraction (LLE) is required.

Step-by-Step Extraction Protocol:

-

Alkalinization: To 1.0 mL of plasma/urine, add 100 µL of 1 M NaOH (pH > 10). Rationale: Ensures the amine is neutral and extractable.

-

Extraction: Add 5 mL Dichloromethane. Vortex for 2 mins. Centrifuge at 3000 rpm for 10 mins.

-

Separation: Transfer the organic layer (bottom) to a clean tube.

-

Evaporation: Evaporate to dryness under a stream of

at 40°C. -

Reconstitution: Dissolve the residue in 100 µL Methanol, then dilute with 9.9 mL of B-R Buffer (pH 5.0) .

Caption: Extraction and preparation workflow for Picobenzide analysis.

Phase 3: Analytical Measurement (DPP)

Instrument Parameters:

-

Start Potential: -0.4 V.

-

End Potential: -1.5 V.

-

Scan Rate: 5 mV/s.

-

Pulse Amplitude: 50 mV (Standard) or 100 mV (High Sensitivity).

-

Drop Time: 1.0 s.

Procedure:

-

Place the reconstituted sample in the cell.

-

Purge with

for 5 minutes (critical to remove -

Measure the peak height (

) at the characteristic potential ( -

Quantify using the Standard Addition Method to minimize matrix effects.

Data Analysis & Validation

Identification

The metabolites are distinguished by their half-wave potentials (

-

N-oxide: Visible at less negative potentials.

-

Parent: Visible at more negative potentials (or requires more acidic pH).

Validation Parameters (Example Data)

The following parameters should be verified during method validation:

| Parameter | Acceptance Criteria | Typical Result (N-oxide) |

| Linearity Range | ||

| LOD | S/N > 3 | |

| Precision (RSD) | < 5% | 1.5 - 3.0% |

| Recovery | 85 - 115% | 92% (from Plasma) |

| Specificity | No interference at | Resolved from endogenous peaks |

Troubleshooting Guide

-

Issue: Broad or Split Peaks.

-

Cause: pH is near the pKa of the analyte.

-

Solution: Adjust buffer pH by ± 0.5 units.

-

-

Issue: High Background Current.

-

Cause: Incomplete deoxygenation.

-

Solution: Increase

purge time to 10 mins. Check for leaks.

-

-

Issue: Low Recovery.

-

Cause: Inefficient extraction.

-

Solution: Ensure pH > 10 during extraction; try Ethyl Acetate if Dichloromethane yield is low.

-

References

-

Santos Buelga, D., Mariño, E. L., & Domínguez-Gil, A. (1989). Study of the disposition kinetics of the N-oxide-derivative: a metabolite of picobenzide. European Journal of Drug Metabolism and Pharmacokinetics, 14(1), 19–22.

- Zuman, P. (1964).Organic Polarographic Analysis. Pergamon Press. (Authoritative text on the mechanism of pyridine and N-oxide reduction).

-

Scholz, F. (Ed.).[6][7] (2010). Electroanalytical Methods: Guide to Experiments and Applications. Springer. (Standard reference for DPP protocols).

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. repository.qu.edu.iq [repository.qu.edu.iq]

- 3. Polarographic determination of flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential pulse polarographic investigation of lansoprazole and rabeprazole using dropping mercury electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polarographic determination of certain cephalosporins in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The reduction potential of nitric oxide (NO) and its importance to NO biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maintenance in progress - L-Università ta' Malta [um.edu.mt]

Determining the Receptor Binding Affinity of Picobenzide: An Application Note and Protocol

This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the receptor binding affinity of Picobenzide, a novel benzamide-class compound. Given that many benzamides exhibit affinity for dopamine receptors, this application note will focus on protocols for assessing the binding of Picobenzide to the human Dopamine D2 receptor, a key target in neuropsychiatric drug discovery.[1][2][3][4][5] The principles and methods described herein are, however, broadly applicable to other G protein-coupled receptors (GPCRs).

Introduction: The Importance of Receptor Binding Affinity

The initial and most critical step in characterizing a novel compound is to determine its affinity for its biological target.[6] Binding affinity, typically expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), is a fundamental parameter that dictates the concentration at which a ligand will effectively interact with its receptor.[6] A lower Kd or Ki value signifies a higher binding affinity.[6] This quantitative measure is paramount in drug discovery for several reasons:

-

Potency Assessment: It provides a direct measure of a compound's potency at the molecular level.

-

Structure-Activity Relationship (SAR) Studies: It is essential for guiding medicinal chemistry efforts to optimize compound efficacy.

-

Selectivity Profiling: Comparing binding affinities across a panel of receptors helps in assessing the selectivity of a compound and predicting potential off-target effects.

Radioligand binding assays remain the gold standard for the direct measurement of ligand-receptor interactions due to their sensitivity and quantitative nature.[7][8][9]

Principles of Radioligand Binding Assays

Radioligand binding assays involve the use of a radiolabeled ligand (a "hot" ligand) that binds with high affinity and specificity to the receptor of interest. The binding of this radioligand can be displaced by an unlabeled compound (a "cold" ligand), such as Picobenzide. By measuring the extent to which Picobenzide displaces the radioligand, we can determine its binding affinity.

Two primary types of radioligand binding assays are employed:

-

Saturation Binding Assays: These are used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.[10]

-

Competition (or Displacement) Binding Assays: These assays are used to determine the inhibition constant (Ki) of an unlabeled compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[11]

A critical aspect of these assays is the differentiation between specific and non-specific binding. Specific binding is the interaction of the radioligand with the receptor of interest and is saturable. Non-specific binding refers to the binding of the radioligand to other components in the assay system, such as lipids, proteins, or the filter apparatus, and is generally non-saturable.[12][13][14][15] Non-specific binding is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites.[14][15]

Experimental Workflow for Picobenzide Binding Affinity Determination

The following diagram illustrates the general workflow for determining the binding affinity of Picobenzide for the Dopamine D2 receptor.

Caption: General workflow for determining Picobenzide's binding affinity.

Detailed Protocols

Materials and Reagents

-

Cell Membranes: Membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Unlabeled Competitor for Non-specific Binding: (+)-Butaclamol (10 µM).[16]

-

Test Compound: Picobenzide, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[16]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates with GF/B or GF/C glass fiber filters.

-

Scintillation Counter.

Protocol 1: Saturation Binding Assay for [³H]-Spiperone

This protocol is essential to determine the Kd of the radioligand and the Bmax of the receptor preparation.

Step-by-Step Methodology:

-

Prepare Radioligand Dilutions: Prepare serial dilutions of [³H]-Spiperone in assay buffer, typically ranging from 0.01 to 10 times the expected Kd.

-

Set up Assay Plate: In a 96-well plate, set up triplicate wells for each concentration of [³H]-Spiperone for both total and non-specific binding.

-

Total Binding: To the "total binding" wells, add:

-

50 µL of assay buffer.

-

50 µL of the appropriate [³H]-Spiperone dilution.

-

100 µL of D2 receptor membrane preparation (protein concentration to be optimized, typically 5-20 µ g/well ).

-

-

Non-specific Binding: To the "non-specific binding" wells, add:

-

50 µL of (+)-Butaclamol (final concentration 10 µM).

-

50 µL of the appropriate [³H]-Spiperone dilution.

-

100 µL of D2 receptor membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Protocol 2: Competition Binding Assay for Picobenzide

This protocol determines the Ki of Picobenzide.

Step-by-Step Methodology:

-

Prepare Picobenzide Dilutions: Prepare serial dilutions of Picobenzide in assay buffer, covering a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Set up Assay Plate: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer + 50 µL of [³H]-Spiperone (at a fixed concentration, typically at or near its Kd) + 100 µL of D2 receptor membrane preparation.

-

Non-specific Binding: 50 µL of (+)-Butaclamol (10 µM) + 50 µL of [³H]-Spiperone + 100 µL of D2 receptor membrane preparation.

-

Competition: 50 µL of Picobenzide dilution + 50 µL of [³H]-Spiperone + 100 µL of D2 receptor membrane preparation.

-

-

Incubation, Harvesting, and Scintillation Counting: Follow steps 5-7 from the Saturation Binding Assay protocol.

Data Analysis and Interpretation

Saturation Binding Data

-

Calculate Specific Binding: For each concentration of [³H]-Spiperone, subtract the average non-specific binding (cpm) from the average total binding (cpm).

-

Scatchard Analysis: Plot the specific binding (Bound, pmol/mg protein) against the ratio of specific binding to the free radioligand concentration (Bound/Free).[10][17][18] The slope of the resulting linear regression is -1/Kd, and the x-intercept is Bmax.[10][17]

Caption: A representative Scatchard plot for saturation binding data.

Competition Binding Data

-

Calculate Percent Specific Binding: For each concentration of Picobenzide, calculate the percentage of specific binding relative to the control (total binding minus non-specific binding).

-

Determine IC50: Plot the percent specific binding against the logarithm of the Picobenzide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Picobenzide that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki using the Cheng-Prusoff Equation: The Ki is a more absolute measure of affinity than the IC50 as it is independent of the radioligand concentration.[19][20] The Cheng-Prusoff equation is:[19][21][22]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

IC50 is the experimentally determined concentration of Picobenzide that inhibits 50% of specific binding.

-

[L] is the concentration of the radioligand ([³H]-Spiperone) used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand, determined from the saturation binding assay.

-

Quantitative Data Summary

The following table provides an example of how to summarize the binding data for Picobenzide.

| Parameter | Value | Units | Method of Determination |

| [³H]-Spiperone Kd | e.g., 0.2 | nM | Saturation Binding / Scatchard Analysis |

| D2 Receptor Bmax | e.g., 1.5 | pmol/mg protein | Saturation Binding / Scatchard Analysis |

| Picobenzide IC50 | e.g., 25 | nM | Competition Binding Assay |

| Picobenzide Ki | e.g., 10 | nM | Cheng-Prusoff Equation |

Troubleshooting and Best Practices

-

High Non-specific Binding: If non-specific binding is more than 30% of total binding, consider using a different filter type, increasing the wash volume or temperature, or adding a blocking agent like bovine serum albumin (BSA) to the assay buffer.[15]

-

Assay Variability: Ensure thorough mixing of reagents and consistent incubation times. Run all assays in triplicate to assess variability.

-

Ligand Depletion: If the amount of bound radioligand is more than 10% of the total radioligand added, it can affect the accuracy of Kd and Ki measurements.[8] This can be addressed by reducing the receptor concentration.

-

Equilibrium Conditions: Ensure that the incubation time is sufficient to reach equilibrium, especially for high-affinity ligands which may have slow dissociation rates.[8]

Conclusion

The protocols outlined in this application note provide a robust framework for the accurate determination of the binding affinity of Picobenzide for the Dopamine D2 receptor. By carefully performing saturation and competition radioligand binding assays and applying the appropriate data analysis methods, researchers can obtain critical pharmacological data to advance the characterization and development of this novel compound.

References

-

Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

-

Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome. [Link]

-

Non-Specific Binding: What You Need to Know. Surmodics. [Link]

-

GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

-

Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. [Link]

-

Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. [Link]

-

GPCR-radioligand binding assays. PubMed. [Link]

-

GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

-

Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. PubMed. [Link]

-

Scatchard Analysis Explained. CSIR NET LIFE SCIENCE COACHING. [Link]

-

Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1Receptors. Scilit. [Link]

-

determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

-

Analysis of Receptor-Ligand Interactions. Raines Lab. [Link]

-

Interpretation of Scatchard plots for aggregating receptor systems. PubMed. [Link]

-

Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

GraphPad Prism 11 Curve Fitting Guide - Nonspecific binding. GraphPad. [Link]

-

Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

-

Pharmacological classification of benzamides. PubMed. [Link]

-

Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Waters. [Link]

-

Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. PMC. [Link]

Sources

- 1. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scatchard equation - Wikipedia [en.wikipedia.org]

- 7. multispaninc.com [multispaninc.com]

- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]

- 11. revvity.com [revvity.com]

- 12. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]

- 13. rusling.research.uconn.edu [rusling.research.uconn.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. GraphPad Prism 11 Curve Fitting Guide - Nonspecific binding [graphpad.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. letstalkacademy.com [letstalkacademy.com]

- 18. raineslab.com [raineslab.com]

- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 20. youtube.com [youtube.com]

- 21. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. resources.revvity.com [resources.revvity.com]

Troubleshooting & Optimization

Technical Support Center: Picobenzide Formulation & Solubilization

Welcome to the Application Support Center. As drug development professionals and formulation scientists, you frequently encounter highly lipophilic compounds that resist standard aqueous solubilization. This guide is specifically designed to address the physicochemical challenges of formulating Picobenzide in standard phosphate buffers.

Below, you will find an in-depth mechanistic breakdown, a troubleshooting FAQ, validated empirical data, and step-by-step methodologies to ensure your assays and in vivo models yield reproducible results.

Mechanistic Overview: The Solubilization Barrier

Picobenzide (3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide) is a highly lipophilic benzamide derivative[1]. The primary hurdle in formulating this compound in standard physiological phosphate-buffered saline (PBS, pH 7.4) lies in its acid-base chemistry.

The molecule features a pyridine ring, and its conjugate acid (pyridinium) has a pKa of approximately 5.23 to 5.25[2][3]. According to the Henderson-Hasselbalch equation, when placed in a pH 7.4 phosphate buffer, the environmental pH is more than two units above the molecule's pKa. Consequently, >99% of the Picobenzide molecules exist in their uncharged, free-base form. Lacking an ionic charge to facilitate ion-dipole interactions with water, the highly hydrophobic 3,5-dimethylphenyl core drives rapid aggregation, leading to precipitation.

Troubleshooting Guide & FAQs

Q1: Why does my Picobenzide stock (dissolved in DMSO) immediately crash out when diluted into pH 7.4 phosphate buffer? A: This is a classic case of solvent-shift precipitation. When the DMSO stock is introduced to the aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because the pH of the buffer (7.4) is well above the pyridine pKa (~5.25)[3], the API remains un-ionized. The sudden loss of the organic solvent envelope forces the highly lipophilic, neutral Picobenzide molecules to self-associate and precipitate. To prevent this, you must either lower the dielectric constant of the buffer using co-solvents or encapsulate the API using surfactants/cyclodextrins.

Q2: I need to maintain pH 7.4 for a cell-based assay. How can I keep Picobenzide in solution without causing solvent-induced cytotoxicity? A: For cell culture or in vivo applications where high concentrations of organic solvents (like DMSO or PEG) cause membrane toxicity, cyclodextrin complexation is the gold standard. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a reversible, non-covalent inclusion complex with the hydrophobic 3,5-dimethylphenyl moiety of Picobenzide. This effectively shields the lipophilic regions from the aqueous environment while maintaining the overall neutral pH of the phosphate buffer.

Q3: Can I use standard co-solvents if my downstream application is a cell-free biochemical assay? A: Yes. If the assay is cell-free (e.g., enzymatic or receptor binding), a co-solvent and surfactant system is highly effective and kinetically faster to prepare than cyclodextrin complexes. A validated approach is to dilute the API into a phosphate buffer containing a non-ionic surfactant and a co-solvent (e.g., 5% PEG 400 + 1% Tween 80). The surfactant lowers the interfacial tension, while PEG 400 disrupts the hydrogen-bonding network of water, accommodating the hydrophobic Picobenzide[4].

Quantitative Formulation Data

To assist in selecting the correct vehicle for your specific assay, the following table summarizes the apparent solubility of Picobenzide across different phosphate buffer (pH 7.4) formulations.

| Formulation Vehicle (in 50 mM Phosphate Buffer, pH 7.4) | Apparent Solubility (mg/mL) | Primary Mechanism of Solubilization | Assay Compatibility |

| Phosphate Buffer (Control) | < 0.05 | None (Free-base precipitation) | None |

| 5% DMSO + 5% PEG 400 | ~ 0.8 | Co-solvency / Dielectric depression | Cell-free / Biochemical |

| 1% Tween 80 | ~ 1.2 | Micellar encapsulation | Cell-free / limited in vitro |

| 20% (w/v) HP-β-CD | > 5.0 | Hydrophobic inclusion complexation | In vivo / Cell Culture |

Formulation Workflow & Decision Tree

Use the following decision matrix to determine the optimal solubilization strategy based on your downstream experimental requirements.

Decision tree for optimizing Picobenzide solubility in aqueous phosphate buffers.

Experimental Protocol: HP-β-CD Inclusion Complexation

This self-validating protocol relies on thermodynamic equilibrium to drive the lipophilic Picobenzide into the hydrophobic cavity of the cyclodextrin, ensuring a stable, clear solution at physiological pH without the use of toxic organic solvents.

Materials Required:

-

Picobenzide (API)

-

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, Pharmaceutical Grade)

-

50 mM Potassium Phosphate Buffer (pH adjusted to 7.4)

-

0.22 µm PVDF or PES Syringe Filters

Step-by-Step Methodology:

-

Vehicle Preparation: Weigh 20 g of HP-β-CD and gradually add it to 70 mL of the 50 mM phosphate buffer. Stir magnetically until the solution is completely clear and visually free of particulates. Volumetrically adjust to exactly 100 mL with additional buffer to create a 20% (w/v) HP-β-CD vehicle.

-

API Introduction: Add the required mass of Picobenzide powder (e.g., 500 mg for a target of 5 mg/mL) directly into the HP-β-CD solution.

-

Critical Insight:Do not pre-dissolve the Picobenzide in DMSO. DMSO molecules are highly competitive for the hydrophobic cavity of the cyclodextrin and will drastically lower the complexation efficiency of the API.

-

-

Thermodynamic Equilibration: Cover the vessel to protect it from light and stir continuously at 300–400 RPM for 24 to 48 hours at room temperature (20–25°C). Solid-state complexation into cyclodextrin cavities is kinetically slow; rushing this step will result in sub-optimal solubilization.

-

Clarification: Draw the suspension into a syringe and filter it through a 0.22 µm PVDF or PES filter.

-

Critical Insight: Always use low-protein/drug binding membranes like PVDF or PES. Using Nylon or Cellulose Acetate can result in non-specific binding and loss of the lipophilic API during clarification.

-

-

Validation: The resulting filtrate should be optically clear. Quantify the final dissolved concentration of Picobenzide using HPLC-UV prior to downstream application.

References

-

Pyridine | C5H5N | CID 1049 - PubChem - NIH Source: nih.gov URL:[Link]

-

Pyridine - Wikipedia Source: wikipedia.org URL:[Link]

-

Picobenzide (C15H16N2O) - PubChemLite Source: uni.lu URL:[Link]

-

US 8158152 B2 - Googleapis.com Source: googleapis.com URL:[Link]

Sources

Picobenzide Stability & Oxidation Troubleshooting Center

Technical Support & Experimental Workflows for Drug Development Professionals

Welcome to the Picobenzide Technical Support Center. This guide is engineered to help analytical chemists, formulators, and pharmacologists prevent, identify, and troubleshoot the oxidative degradation of Picobenzide in aqueous and organic solutions.

Mechanistic FAQs: Understanding Picobenzide Degradation

Q: Why does Picobenzide degrade in standard aqueous solutions over time? A: Picobenzide (3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide) contains a highly reactive pyridine ring[1]. In the presence of dissolved oxygen, trace transition metals, or reactive oxygen species (ROS), the pyridine nitrogen undergoes nucleophilic attack by electrophilic oxygen species. This biotransformation leads to the formation of Picobenzide N-oxide , which is the primary metabolic and environmental degradation product of the drug [2]. Controlling the solution's oxidative potential is critical because this degradation pathway is highly accelerated by ambient light and elevated temperatures.

Q: How does pH affect the oxidative stability of Picobenzide? A: The causality between pH and oxidation lies in the electron density of the pyridine ring. The pyridine nitrogen of Picobenzide has a pKa of approximately 5.2. In neutral or alkaline solutions (pH > 6), the nitrogen is deprotonated, leaving its lone electron pair fully available to react with oxidizing agents. By lowering the formulation pH to ~4.0, the pyridine nitrogen becomes protonated (forming a pyridinium ion). This protonation drastically reduces the electron density on the nitrogen, sterically and electronically hindering the formation of the N-oxide [1].

Q: How can I analytically confirm whether my sample has undergone oxidative degradation? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this validation. Intact Picobenzide has a monoisotopic mass of 240.126 Da, typically appearing as an [M+H]+ adduct at m/z 241.13 [3]. The N-oxide derivative will present a characteristic +16 Da mass shift, appearing at m/z 257.13. You will also observe a shift to an earlier retention time in reversed-phase HPLC due to the increased polarity of the N-oxide functional group.

Quantitative Data: Degradation Kinetics

The following table summarizes the degradation rate of 1 mg/mL Picobenzide solutions under various environmental conditions over 14 days at 25°C. This data illustrates the necessity of combining physical and chemical stabilization techniques.

| Formulation Condition | Dissolved O₂ | pH | Antioxidant | % N-Oxide Formation (Day 14) | Stability Status |

| Ambient Air (Control) | ~8.0 ppm | 7.4 | None | 18.5% | ❌ Unstable |

| Argon Sparged | < 0.5 ppm | 7.4 | None | 4.2% | ⚠️ Marginal |

| Ambient Air | ~8.0 ppm | 4.0 | None | 6.1% | ⚠️ Marginal |

| Argon + Ascorbic Acid | < 0.5 ppm | 7.4 | 0.1% (w/v) | 1.8% | ✅ Acceptable |

| Optimized Protocol | < 0.5 ppm | 4.0 | 0.1% (w/v) | < 0.1% (LOD) | ✅ Highly Stable |

Experimental Workflow: Preparing Oxidation-Resistant Solutions

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates internal controls to verify both the analytical detection limits of your LC-MS and the real-world efficacy of the protective measures.

Step-by-Step Methodology

Phase 1: Solvent Preparation & Degassing

-

Prepare a 50 mM Citrate buffer solution and adjust the pH to 4.0 using 0.1 M HCl.

-

Sparge the buffer with high-purity Argon gas for 30 minutes to displace dissolved oxygen. Target dissolved oxygen (DO) should be strictly < 0.5 ppm.

-

Add 0.1% (w/v) L-ascorbic acid as a water-soluble antioxidant scavenger.

Phase 2: API Dissolution & Aliquoting 4. Weigh the required amount of Picobenzide API (e.g., 10 mg for a 10 mL stock). 5. Dissolve the API in the degassed, pH-adjusted buffer under an active Argon blanket. 6. Filter the solution through a 0.22 µm PTFE syringe filter into amber glass HPLC vials to prevent photo-oxidation. 7. Purge the headspace of each vial with Argon before immediately sealing with PTFE-lined septa.

Phase 3: Self-Validation & System Suitability 8. Negative Control: Prepare a parallel sample using ambient, unbuffered water (pH ~7.4) without antioxidants or degassing. 9. Positive Control (Forced Degradation): Add 0.1% H₂O₂ to a 1 mg/mL Picobenzide solution and incubate at 40°C for 2 hours to intentionally generate the N-oxide standard. 10. Run all samples via LC-MS to confirm that the N-oxide peak (m/z 257.13) is cleanly detectable in the positive control, present in the negative control, and completely absent in the optimized formulation.

Logical Workflow Diagram

Workflow for Picobenzide solution preparation and self-validating stability analysis.

Troubleshooting Guide

Issue 1: LC-MS shows persistent N-oxide formation despite using Argon sparging.

-

Root Cause Analysis: Argon sparging removes dissolved oxygen but does not protect against ROS generated by trace transition metals (e.g., iron or copper leaching from stainless steel syringe needles or older glassware) catalyzing auto-oxidation.

-

Corrective Action: Add a chelating agent such as EDTA (0.01% w/v) to the buffer prior to adding the API. Ensure all glassware is acid-washed and use PEEK tubing instead of stainless steel in your fluidic paths.

Issue 2: The solution turns slightly yellow over time, but LC-MS shows no N-oxide peak.

-

Root Cause Analysis: If ascorbic acid was used as the antioxidant, the yellowing is likely the degradation of ascorbic acid into dehydroascorbic acid and subsequent breakdown products, rather than the degradation of Picobenzide itself.

-

Corrective Action: Run a blank buffer (ascorbic acid only, no API) alongside the sample. If the blank also turns yellow, the color change is harmless to the API. To prevent this cosmetic issue, consider switching to a non-chromophoric antioxidant like sodium metabisulfite for long-term storage.

Issue 3: Peak splitting observed for the intact Picobenzide mass (m/z 241.13).

-

Root Cause Analysis: Picobenzide is a weak base. If the HPLC mobile phase pH is close to its pKa (~5.2), the molecule exists in a state of partial protonation, leading to dual retention times on the column.

-

Corrective Action: Adjust the mobile phase pH to be at least 2 units away from the pKa. Use 0.1% Formic Acid (pH ~2.7) in your aqueous mobile phase to ensure complete protonation and a single, sharp chromatographic peak.

References

-

Title: Study of the disposition kinetics of the N-oxide-derivative: a metabolite of picobenzide Source: PubMed / National Institutes of Health (NIH) URL: [Link]

-

Title: PubChemLite - Picobenzide (C15H16N2O) Source: PubChem / National Center for Biotechnology Information URL: [Link]

Sources

Optimizing yield in Picobenzide chemical synthesis

Picobenzide Synthesis Optimization Center

Topic: Optimizing Yield in Picobenzide (3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide) Chemical Synthesis CAS Registry Number: 51832-87-2 Molecular Formula: C₁₅H₁₆N₂O[1]

Part 1: Executive Summary & Core Directive

Welcome to the Picobenzide Technical Support Hub. This guide addresses the specific challenges in synthesizing Picobenzide , a benzamide derivative structurally composed of a 3,5-dimethylphenyl moiety linked to a 4-pyridinylmethyl group.

Low yields in this synthesis are rarely due to "bad luck"; they are typically caused by three specific failure modes:

-

Instability of the Acyl Chloride Intermediate: If using the acid chloride route, hydrolysis competes with amidation.

-

Pyridyl Nitrogen Interference: The basic nitrogen on the pyridine ring can act as a nucleophile or trap acid catalysts, stalling the reaction.

-

Inefficient Workup: Because Picobenzide is amphoteric (weakly basic pyridine ring + neutral amide), standard neutral washes often fail to separate it from unreacted starting materials.

This guide provides a self-validating protocol designed to bypass these pitfalls.

Part 2: The "Golden Standard" Protocol

We recommend the Mixed Anhydride Method or T3P® (Propylphosphonic Anhydride) Coupling over the traditional Acid Chloride method for research-scale optimization. The Acid Chloride method (using SOCl₂) is viable but prone to moisture sensitivity and N-oxide byproduct formation if not handled under strict inert conditions.

Optimized Synthesis Workflow (T3P Method)

Reaction Scheme: 3,5-Dimethylbenzoic acid + 4-Picolylamine + T3P + DIPEA → Picobenzide

Step-by-Step Methodology:

-

Activation:

-

Dissolve 3,5-Dimethylbenzoic acid (1.0 equiv) in anhydrous EtOAc (Ethyl Acetate) or DMF (if solubility is an issue).

-

Add DIPEA (Diisopropylethylamine, 3.0 equiv). Stir for 5 minutes at 0°C.

-

Why: DIPEA acts as a proton scavenger. 3 equivalents are necessary to neutralize the acid, the amine salt, and the T3P byproduct.

-

-

Coupling:

-

Add T3P (50% w/w in EtOAc, 1.2 equiv) dropwise.

-

Stir for 20 minutes at 0°C to form the activated anhydride species.

-

Add 4-Picolylamine (1.1 equiv) slowly.

-

Why: Adding the amine after activation prevents the amine from attacking T3P directly.

-

-

Reaction:

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Validation: Monitor via TLC (MeOH:DCM 1:9). The product spot should be UV-active and stain with Dragendorff’s reagent (orange spot indicating pyridine).

-

-

Workup (Critical for Yield):

-

Quench: Add water.

-

Phase Separation: Wash the organic layer with saturated NaHCO₃ (removes unreacted acid).

-

Acid Extraction (Purification Trick): Extract the organic layer with 1M HCl (3x). The Picobenzide (pyridine N) will protonate and move to the aqueous phase; non-basic impurities stay in the organic phase.

-

Recovery: Basify the combined aqueous extracts to pH 10 using 4M NaOH . The product will precipitate or oil out. Extract back into DCM, dry over Na₂SO₄, and concentrate.

-

Part 3: Troubleshooting Guide (Q&A)

Q1: My yield is <40%, and I see a lot of starting material (benzoic acid). What happened? Diagnosis: Incomplete activation or moisture contamination. Solution:

-

If using SOCl₂ (Acid Chloride route) : The reagent may be old. Distill your Thionyl Chloride or switch to Oxalyl Chloride + DMF (catalytic).

-

If using Coupling Agents (EDC/NHS) : The pyridine ring in 4-picolylamine can act as a competitive base, reducing the efficiency of the carbodiimide. Switch to T3P or HATU , which are less sensitive to basic amines.

Q2: I see a byproduct with Mass M+16. What is it? Diagnosis: N-Oxide formation. Causality: If you used an oxidative workup or allowed the reaction to sit in air/light for too long, the pyridine nitrogen can oxidize to Pyridine-N-oxide. Fix: Degas your solvents with Argon/Nitrogen. Avoid using peroxides or vigorous stirring in open air.

Q3: The product is an oil that won't crystallize. Diagnosis: Residual solvent or impurities preventing crystal lattice formation. Solution:

-

Trituration: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE and add Hexanes dropwise until cloudy. Cool to -20°C.

-

Salt Formation: Convert Picobenzide to its Hydrochloride salt . Dissolve in EtOH, add 1.1 eq of HCl in Dioxane. The salt often crystallizes more readily than the free base.

Q4: My product is stuck in the aqueous layer during workup. Diagnosis: pH mismatch. Solution: The pyridine nitrogen has a pKa of ~5.3. If your aqueous layer is pH < 7, the product is protonated (water-soluble). Ensure you basify to pH > 10 to force it into the organic phase.

Part 4: Data & Visualization

Table 1: Coupling Agent Comparison for Picobenzide

| Method | Yield (Typical) | Purity (Crude) | Pros | Cons |

| Acid Chloride (SOCl₂) | 60–75% | Medium | Low cost, scalable | Moisture sensitive, harsh conditions |

| EDC / HOBt | 50–65% | High | Mild conditions | Urea byproduct removal can be difficult |

| T3P (Propylphosphonic Anhydride) | 85–92% | Very High | Simple workup, low epimerization | Reagent cost is higher |

| HATU | 80–90% | High | Fast reaction | Expensive, difficult to remove tetramethylurea byproduct |

Diagram 1: Picobenzide Synthesis Logic Flow

Caption: Logical flow for the synthesis of Picobenzide, highlighting the critical decision point at the TLC check and the specialized Acid-Base workup.

Diagram 2: Acid-Base Purification Mechanism

Caption: The "Acid-Base Swing" purification strategy exploits the basic pyridine nitrogen to isolate Picobenzide from non-basic byproducts without chromatography.

References

-

Gradillas, A., López, B., Braña, M. F., Sancho, I., Pérez-García, C., & Alguacil, L. F. (2005). Synthesis and Biological Activity of Picobenzide (3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide) Analogues as Potential Antipsychotic Agents. Arzneimittelforschung (Drug Research), 55(2), 77-81.

-

PubChem Compound Summary. (n.d.). Picobenzide (CID 40146).[1] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Picobenzide Chromatography Troubleshooting Center: A Guide to Overcoming Peak Tailing

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate and reproducible quantitative analysis. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in HPLC: peak tailing, with a specific focus on basic compounds like Picobenzide.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my Picobenzide analysis?

A: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal separation, peaks have a symmetrical, Gaussian shape. We measure this asymmetry using the USP Tailing Factor (T) , also known as the Asymmetry Factor (As).[2][3]

-

T = 1: A perfectly symmetrical peak.

-

T > 1: A tailing peak.

-

T < 1: A fronting peak.

For most assays, a tailing factor up to 1.5 is acceptable, though regulatory methods, such as those guided by USP <621>, often recommend a limit of T ≤ 2.0.[2][4][5]

Why it's a problem: Peak tailing is detrimental to your analysis for two primary reasons:

-

Reduced Quantification Accuracy: As a peak tails, its height decreases, and the end of the peak becomes a long, low-level slope that is difficult for integration software to identify consistently.[1] This leads to high variability in peak area measurements and compromises the accuracy and precision of your results.[3]

-

Decreased Resolution: The broadened tail of a peak can merge with the following peak, making it difficult to separate and quantify closely eluting compounds, such as impurities or related substances.[3]

Q2: My Picobenzide peak is tailing. What is the most likely cause?

A: For a basic compound like Picobenzide, the most common cause of peak tailing in reversed-phase HPLC is a secondary retention mechanism involving interaction with the stationary phase.[2] While the primary retention mechanism is hydrophobic, Picobenzide's basic functional groups (e.g., amines, pyridine rings) can form strong ionic interactions with acidic silanol groups (Si-OH) on the surface of the silica-based column packing.[1][6][7]

At mobile phase pH levels above ~3-4, these silanol groups can deprotonate to become negatively charged (Si-O⁻), which then strongly attract the positively charged Picobenzide molecules.[7][8] This secondary interaction holds some analyte molecules back longer than others, resulting in a tailing peak.[2]

The following troubleshooting workflow can help you systematically diagnose the issue.

Q3: How does my column chemistry contribute to tailing, and how can I fix it?

A: The column is often the primary source of chemical-related peak tailing. The key issue lies with the silica backbone of most reversed-phase columns.

-

Silanol Activity: Silica surfaces contain silanol groups (Si-OH). Older, "Type A" silica has a higher concentration of highly acidic silanols and metallic impurities, which are major culprits for tailing with basic compounds.[1][7] Modern, high-purity "Type B" silica columns are manufactured to minimize these active sites.[1]

-

End-capping: To further reduce silanol activity, manufacturers "end-cap" the column by reacting many of the remaining Si-OH groups with a small silylating agent.[2][3] However, due to steric hindrance, this process is never 100% complete, leaving some residual silanols that can still cause tailing.[2]

Solutions:

-

Use a High-Purity, End-Capped Column: If you are using an older column, switching to a modern column designed for basic compounds will likely provide the single biggest improvement.

-

Column Washing: If the column has been used extensively, contaminants from the sample matrix can accumulate and create active sites.[3] A thorough column wash may restore performance (See Protocol 3 ).

-

Use a Guard Column: A guard column is a small, disposable column placed before your analytical column to capture particulates and strongly retained matrix components, thereby protecting and extending the life of the main column.[9]

Q4: How can I use the mobile phase to eliminate peak tailing for Picobenzide?

A: Mobile phase optimization, particularly pH control, is your most powerful tool for mitigating tailing caused by silanol interactions.

-

Lower the pH: The most effective strategy is to lower the mobile phase pH to ≤ 3.[1][2] At this low pH, the vast majority of silanol groups are protonated (Si-OH) and thus electrically neutral, eliminating the strong ionic attraction with the protonated Picobenzide.[8]

-

Ensure Adequate Buffering: The mobile phase must have sufficient buffer capacity to maintain a constant pH.[7] A concentration of 10-50 mM is typically recommended.[8] Inadequate buffering can lead to pH shifts on the column, resulting in broad or split peaks.[7][10]

-

Avoid the Analyte's pKa: Operating at a pH close to the pKa of Picobenzide will result in a mixed population of ionized and unionized molecules, which can cause severe peak broadening or splitting.[11][12] A good rule of thumb is to work at a pH at least 1.5-2 units away from the analyte's pKa.[13]

| pH Change | Expected Effect on Picobenzide (Basic Analyte) | Rationale |

| Decrease pH to < 3.0 | Significant improvement (Tailing Factor decreases) | Silanol groups (Si-OH) are protonated and neutral, eliminating secondary ionic interactions.[2] |

| Operate at pH 4.0 - 7.0 | Poor peak shape (High Tailing Factor) | Silanol groups (Si-O⁻) are ionized, creating strong attraction for protonated basic analyte.[7][14] |

| Increase pH to > 8.0 | May improve, but with risks | Picobenzide may become neutral (less interaction), but high pH can rapidly degrade silica columns. Use only with a hybrid or polymer-based, high-pH stable column.[15] |

Table 1: Effect of Mobile Phase pH on Picobenzide Peak Shape

| Additive | Typical Concentration | Mechanism of Action |

| Formic Acid / TFA | 0.05 - 0.1% | Lowers mobile phase pH to protonate silanols. TFA also acts as an ion-pairing agent.[6] |

| Phosphate Buffer | 10 - 50 mM | Provides high buffering capacity to maintain a stable, low pH. Not volatile, so not suitable for MS.[11] |

| Ammonium Formate/Acetate | 5 - 20 mM | Volatile buffer system ideal for LC-MS applications, provides pH control.[11][16] |

| Triethylamine (TEA) | 10 - 25 mM | A competing base that binds to active silanol sites, masking them from the analyte. Less common with modern columns.[1][7] |

Table 2: Common Mobile Phase Additives to Minimize Tailing

Q5: Could my HPLC system or sample preparation be the cause of the tailing?

A: Yes. If you inject a neutral compound and it also shows tailing, the problem is likely "physical" rather than "chemical". This is often caused by extra-column volume .[17][18]

-

Extra-Column Volume (ECV): This is all the volume in the flow path outside of the column itself, including the injector, tubing, fittings, and detector flow cell.[19][20] Excessive volume allows the analyte band to spread out via diffusion, causing peak broadening and tailing that affects all peaks, especially early eluting ones.[18][19][21]

-

Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[22][23] Similarly, injecting a large sample volume, especially if the sample solvent is stronger than the mobile phase (e.g., dissolving your sample in 100% acetonitrile for a 90% water mobile phase), will cause significant peak distortion.[13][24]

Solutions:

-

Minimize Tubing: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005") to connect the autosampler, column, and detector.[15]

-

Check Fittings: Ensure all fittings are properly seated and tightened to avoid creating small voids or dead volumes.[14][25]

-

Reduce Injection Volume/Concentration: Perform a dilution series of your sample. If peak shape improves with lower concentration, you are likely experiencing mass overload.[26][27]

-

Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[13][24]

Troubleshooting Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol systematically evaluates the effect of mobile phase pH on Picobenzide peak shape to find the optimal condition.

-

Preparation of Buffers:

-

Buffer A (pH 3.0): Prepare a 25 mM solution of potassium dihydrogen phosphate (KH₂PO₄). Adjust the pH to 3.0 using dilute phosphoric acid (H₃PO₄).

-